molecular formula C22H26N2O3S B2713679 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide CAS No. 2034300-25-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide

Cat. No.: B2713679
CAS No.: 2034300-25-7
M. Wt: 398.52
InChI Key: ZQULRMKKEFKRIR-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide (CAS 2034300-25-7) is a complex organic compound with a molecular weight of 398.5 g/mol and the molecular formula C22H26N2O3S . This reagent features a central ethanediamide (oxalamide) backbone, which is symmetrically substituted with two distinct pharmacophores: a hydrophobic and conformationally flexible N'-[2-(cyclohex-1-en-1-yl)ethyl] group and a N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl) moiety that enables potential hydrogen bonding and π-π interactions due to its hydroxyphenylmethyl-thiophene structure . In scientific research, this structural profile makes it a valuable building block with diverse applications across chemistry, biology, and medicine . It is investigated as a key synthetic intermediate for constructing more complex molecules and is studied for its potential biological activities, which may include enzyme inhibition or receptor binding, potentially modulating downstream signaling pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-20(17-9-5-2-6-10-17)19-12-11-18(28-19)15-24-22(27)21(26)23-14-13-16-7-3-1-4-8-16/h2,5-7,9-12,20,25H,1,3-4,8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQULRMKKEFKRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and thiophene intermediates. These intermediates are then coupled through a series of reactions, including alkylation, acylation, and condensation reactions, under controlled conditions to form the final oxalamide product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from –5

The following compounds share functional or structural similarities with the target molecule:

2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)essigsäure (145) ()
  • Structural Features :
    • Thiophen-2-ylmethyl group linked to a methylbenzenesulfonamide.
    • Acetic acid moiety instead of ethanediamide.
  • Lack of cyclohexene or hydroxyphenyl groups reduces hydrophobicity compared to the target compound.
  • Synthesis : Yielded 77% via hydrolysis of an ethyl ester precursor .
SARS-CoV‑2 PLpro Inhibitors (e.g., Compounds 52–58) ()
  • Structural Features: Thiophen-2-yl or heterocyclic cores substituted with cyclopentylamino, pyrrolidinylmethyl, or azetidinyl groups. Benzamide or acetamide backbones (vs. ethanediamide in the target).
  • Key Differences: Amide linkages are terminal (benzamide), whereas the target compound has a central ethanediamide. Substituents like cyclopentylamino may enhance target binding specificity (e.g., antiviral activity against PLpro).
N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ()
  • Structural Features :
    • Ethanediamide backbone identical to the target compound.
    • Methoxy-methylphenyl and pyridyl substituents.
  • Absence of thiophene or cyclohexene alters electronic properties and solubility.

Comparative Analysis Table

Compound Backbone Key Substituents Biological Activity Synthesis Yield Characterization Methods
Target Compound Ethanediamide Cyclohexenylethyl, hydroxyphenylmethyl-thiophene Not reported Not available Likely NMR, HRMS*
2-(4-{N-[(Thiophen-2-yl)methyl]...} (145) Acetic acid Thiophen-2-ylmethyl, methylbenzenesulfonamide Dual 5-LOX/mPGES-1 inhibition 77% NMR, MS
SARS-CoV‑2 PLpro Inhibitors (52–58) Benzamide/Acetamide Cyclopentylamino, pyrrolidinylmethyl Antiviral (PLpro inhibition) Not reported HRMS, NMR
N-[(2-methoxy-4-methylphenyl)methyl]... Ethanediamide Methoxy-methylphenyl, pyridyl Metabolite (blood) Not reported HRMS, NMR

*Inferred from analogous compounds in –4.

Key Findings

Backbone Influence :

  • Ethanediamide (target and ) allows symmetric or asymmetric substitution, influencing solubility and intermolecular interactions. Benzamide/acetamide derivatives () prioritize terminal functionalization for target binding.

Substituent Effects :

  • Hydrophobicity : Cyclohexene (target) and cyclopentyl () groups enhance lipid solubility, beneficial for membrane penetration.
  • Hydrogen Bonding : Hydroxyphenyl (target) and sulfonamide () groups improve binding to polar enzyme active sites.

Synthetic Accessibility :

  • Hydrolysis () and amide coupling (–5) are common strategies. The target compound likely requires multi-step synthesis with functional group protection (e.g., hydroxy group).

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Compound Overview

The compound is characterized by a unique structure that includes a cyclohexene ring and thiophene moieties, which are known for their diverse biological activities. The presence of hydroxy and amine functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiophene rings may interact with microbial membranes, leading to disruption and cell death.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting tumor growth and survival.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of structurally similar compounds, it was found that derivatives containing thiophene exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve membrane disruption and interference with bacterial metabolic processes.

Anticancer Studies

Research published in various journals has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives showed selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes.

Case Studies

  • Study on Cytotoxicity : A recent study demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights : Another investigation focused on the compound's interaction with cellular pathways involved in apoptosis. Results indicated that the compound upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a targeted mechanism of action.

Data Tables

Biological Activity IC50 (µM) Target Reference
Antibacterial15Gram-positive bacteria
Anticancer (MCF-7)12Breast cancer cells
Enzyme Inhibition20Specific metabolic enzymes

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